(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoline core, followed by the introduction of the fluorophenyl and methoxy groups through substitution reactions. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorophenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized pyrroloquinoline compounds.
Scientific Research Applications
(1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in a biochemical assay or interacting with cellular receptors in a biological system.
Comparison with Similar Compounds
Similar Compounds
- (1E)-1-[(4-chlorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- (1E)-1-[(4-bromophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Uniqueness
The presence of the fluorophenyl group in (1E)-1-[(4-fluorophenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one imparts unique chemical properties, such as increased stability and specific interactions with biological targets, distinguishing it from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C21H21FN2O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)imino-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C21H21FN2O2/c1-12-11-21(2,3)24-19-16(12)9-15(26-4)10-17(19)18(20(24)25)23-14-7-5-13(22)6-8-14/h5-10,12H,11H2,1-4H3 |
InChI Key |
XCAQFFADSBDWGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=C(C=C3C(=NC4=CC=C(C=C4)F)C2=O)OC)(C)C |
Origin of Product |
United States |
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